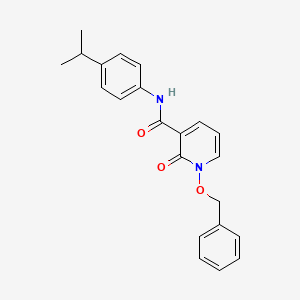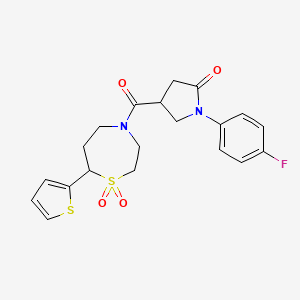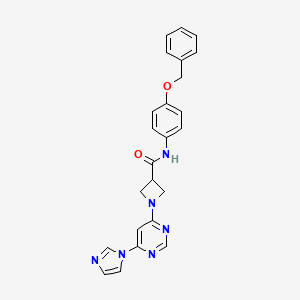
1-(benzyloxy)-N-(4-isopropylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Synthesis and Derivative Formation
- 1-(benzyloxy)-N-(4-isopropylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide belongs to a class of compounds that have been explored for their synthesis and transformation into various derivatives. For instance, Medvedeva et al. (2009) developed new derivatives, including 4-arylamino-2-oxo-1,2-dihydropyridine-3-carbonitriles, which have potential for further chemical applications (Medvedeva et al., 2009).
Biochemical and Cell-Based Studies
- The biochemical and cell-based studies involving similar compounds have been documented. For example, Wang et al. (2011) conducted research on compounds structurally related to 1-(benzyloxy)-N-(4-isopropylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, focusing on their effects on breast tumor metastasis (Wang et al., 2011).
Antimicrobial Evaluation
- Compounds in the same family have been evaluated for their antimicrobial properties. For instance, Talupur et al. (2021) synthesized and evaluated 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides for their antimicrobial effectiveness (Talupur et al., 2021).
Diverse Chemical Transformations
- Various chemical transformations of related compounds have been studied, such as the recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates into bicyclic N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives by Britsun et al. (2009), which highlights the chemical versatility of these compounds (Britsun et al., 2009).
Fluorescence Properties
- The fluorescence properties of similar compounds have also been a subject of research, as indicated by Ershov et al. (2015), who investigated the spectral-luminescence properties and fluorescence quantum yield of 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides (Ershov et al., 2015).
X-Ray Diffraction Analysis
- The X-ray diffraction analysis of derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, a compound related to 1-(benzyloxy)-N-(4-isopropylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, has been conducted to understand their molecular and crystal structures, as explored by Feklicheva et al. (2019) (Feklicheva et al., 2019).
Mechanism of Action
Mode of Action
It is known that the compound is involved in a three-component enantioselective catalytic aminomethylation reaction . This reaction is widely used for the preparation of pharmaceuticals and natural products .
Biochemical Pathways
The compound affects the Mannich reaction, one of the most important carbon–carbon bond-forming reactions in organic synthesis . This reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom .
Result of Action
The compound’s action results in the formation of optically pure amino keto ethers of the aromatic series in high yields . .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the reaction medium. For instance, the compound’s reaction in aqueous medium led to the formation of anti/syn-isomeric amino keto ethers of the aromatic series with high yields and optical purity .
properties
IUPAC Name |
2-oxo-1-phenylmethoxy-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-16(2)18-10-12-19(13-11-18)23-21(25)20-9-6-14-24(22(20)26)27-15-17-7-4-3-5-8-17/h3-14,16H,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQRWKZNMUBDLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzyloxy)-N-(4-isopropylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2520551.png)



![4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B2520558.png)

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2520563.png)
![1'-Methyl-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2520564.png)
![3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2520565.png)
![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide](/img/structure/B2520568.png)
